molecular formula C19H25N3O3S B14787456 Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-

Cat. No.: B14787456
M. Wt: 375.5 g/mol
InChI Key: RFVGCLFTYQHKNZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, including reduced tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxymethyl and piperazinyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(methoxymethyl)phenyl]-4-methyl-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C19H25N3O3S/c1-15-7-8-17(13-19(15)22-11-9-20-10-12-22)26(23,24)21-18-6-4-3-5-16(18)14-25-2/h3-8,13,20-21H,9-12,14H2,1-2H3

InChI Key

RFVGCLFTYQHKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCNCC3

Origin of Product

United States

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